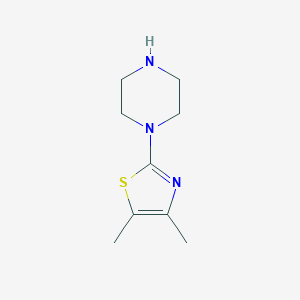

4,5-Dimethyl-2-(piperazin-1-yl)thiazole

Description

Properties

IUPAC Name |

4,5-dimethyl-2-piperazin-1-yl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3S/c1-7-8(2)13-9(11-7)12-5-3-10-4-6-12/h10H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFKCBYOBDPYRRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N2CCNCC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10601289 | |

| Record name | 1-(4,5-Dimethyl-1,3-thiazol-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10601289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69389-13-5 | |

| Record name | 1-(4,5-Dimethyl-1,3-thiazol-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10601289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4,5-Dimethyl-2-(piperazin-1-yl)thiazole

This guide provides a comprehensive overview of a robust and efficient synthetic pathway for 4,5-Dimethyl-2-(piperazin-1-yl)thiazole, a heterocyclic compound with significant potential in medicinal chemistry and drug development. The synthesis is strategically designed in a three-stage process, commencing with the well-established Hantzsch thiazole synthesis, followed by a Sandmeyer-type reaction to introduce a key leaving group, and culminating in a nucleophilic aromatic substitution to yield the target molecule. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, mechanistic insights, and a framework for the successful synthesis of this and structurally related compounds.

Introduction

The thiazole nucleus is a prominent scaffold in a multitude of biologically active compounds, exhibiting a wide range of therapeutic properties. The incorporation of a piperazine moiety at the 2-position of the 4,5-dimethylthiazole core is a strategic design element aimed at modulating physicochemical properties such as solubility and basicity, which are critical for pharmacokinetic profiles. This guide delineates a logical and reproducible synthetic route to this compound, emphasizing the rationale behind the chosen methodologies and providing detailed, step-by-step instructions to ensure successful execution.

Overall Synthesis Pathway

The synthesis of this compound is accomplished through a three-step sequence, as illustrated below. This pathway is designed for efficiency and scalability, utilizing readily available starting materials and well-understood chemical transformations.

Caption: Overall three-step synthesis pathway for this compound.

Part 1: Synthesis of 2-Amino-4,5-dimethylthiazole via Hantzsch Thiazole Synthesis

The initial stage of the synthesis involves the construction of the 4,5-dimethylthiazole ring system through the Hantzsch thiazole synthesis. This classical and highly reliable method involves the condensation of an α-haloketone with a thioamide or thiourea.[1][2] In this case, 3-halo-2-butanone (either 3-bromo- or 3-chloro-2-butanone) is reacted with thiourea.

The mechanism commences with the nucleophilic attack of the sulfur atom of thiourea on the electrophilic carbon bearing the halogen in 3-halo-2-butanone, forming an isothiouronium salt intermediate. This is followed by an intramolecular cyclization where the amino group attacks the carbonyl carbon. Subsequent dehydration of the resulting heterocyclic intermediate yields the aromatic 2-amino-4,5-dimethylthiazole.

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thiourea (1.0 equivalent) and a suitable solvent such as ethanol or isopropanol.

-

Addition of α-Haloketone: While stirring, add 3-bromo-2-butanone (1.0 equivalent) dropwise to the solution at room temperature. An exothermic reaction may be observed.

-

Reaction Progression: Heat the reaction mixture to reflux (typically 70-80 °C) and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate or an alternative base until the pH is approximately 8-9. The product will precipitate out of the solution.

-

Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford 2-amino-4,5-dimethylthiazole as a solid. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

| Parameter | Value |

| Starting Materials | 3-Bromo-2-butanone, Thiourea |

| Solvent | Ethanol |

| Reaction Temperature | 78 °C (Reflux) |

| Reaction Time | 2-4 hours |

| Typical Yield | 85-95% |

Part 2: Conversion to 2-Chloro-4,5-dimethylthiazole via Sandmeyer Reaction

The second stage involves the conversion of the 2-amino group of 2-amino-4,5-dimethylthiazole to a chloro group. This is efficiently achieved through a Sandmeyer-type reaction.[3][4] The process involves the diazotization of the primary aromatic amine with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This unstable intermediate is then treated with a copper(I) chloride solution, which facilitates the replacement of the diazonium group with a chlorine atom, releasing nitrogen gas.[5][6]

The use of copper(I) salts is crucial for the efficiency of this transformation on heteroaromatic amines.[7]

Experimental Protocol:

-

Diazotization: In a flask cooled to 0-5 °C in an ice-salt bath, dissolve 2-amino-4,5-dimethylthiazole (1.0 equivalent) in a mixture of concentrated hydrochloric acid and water. While maintaining the low temperature and stirring vigorously, add a solution of sodium nitrite (1.1 equivalents) in water dropwise. Stir the resulting solution for 30-60 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride (1.2 equivalents) in concentrated hydrochloric acid. Cool this solution to 0-5 °C.

-

Addition of Diazonium Salt: Slowly add the cold diazonium salt solution to the cold copper(I) chloride solution with continuous stirring. A vigorous evolution of nitrogen gas will be observed.

-

Reaction Completion and Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Extract the product into a suitable organic solvent such as dichloromethane or ethyl acetate.

-

Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 2-chloro-4,5-dimethylthiazole can be purified by column chromatography on silica gel.

| Parameter | Value |

| Starting Material | 2-Amino-4,5-dimethylthiazole |

| Reagents | Sodium Nitrite, Hydrochloric Acid, Copper(I) Chloride |

| Reaction Temperature | 0-5 °C (Diazotization), Room Temperature (Substitution) |

| Reaction Time | 2-3 hours |

| Typical Yield | 60-75% |

Part 3: Synthesis of this compound via Nucleophilic Aromatic Substitution

The final step in the synthesis is the nucleophilic aromatic substitution of the chlorine atom on the 2-chloro-4,5-dimethylthiazole intermediate with piperazine. The electron-withdrawing nature of the thiazole ring system facilitates the attack of the nucleophilic piperazine at the C2 position.[8]

This reaction is typically carried out in a polar aprotic solvent at an elevated temperature to ensure a reasonable reaction rate. The use of an excess of piperazine can serve both as the nucleophile and as a base to neutralize the hydrogen chloride that is formed during the reaction.

Caption: Experimental workflow for the nucleophilic aromatic substitution step.

Experimental Protocol:

-

Reaction Setup: In a sealed reaction vessel, dissolve 2-chloro-4,5-dimethylthiazole (1.0 equivalent) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Addition of Piperazine: Add piperazine (2.0-3.0 equivalents) to the solution. The excess piperazine acts as a scavenger for the HCl produced.

-

Reaction Conditions: Heat the reaction mixture to 80-120 °C and stir for 4-8 hours. Monitor the disappearance of the starting material by TLC.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a large volume of water. The product may precipitate or can be extracted with an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes with triethylamine) to afford the pure this compound.

| Parameter | Value |

| Starting Material | 2-Chloro-4,5-dimethylthiazole |

| Nucleophile | Piperazine |

| Solvent | DMF or DMSO |

| Reaction Temperature | 80-120 °C |

| Reaction Time | 4-8 hours |

| Typical Yield | 70-85% |

Conclusion

The synthetic pathway detailed in this guide provides a reliable and efficient method for the preparation of this compound. By leveraging the classical Hantzsch thiazole synthesis, a Sandmeyer-type transformation, and a nucleophilic aromatic substitution, this route offers high yields and employs well-established, scalable chemical reactions. The insights and protocols presented herein are intended to empower researchers in the synthesis of this and other valuable thiazole derivatives for applications in drug discovery and development.

References

- Al-Adilee, K. J., & Adnan, S. R. (2017). Syntheses, Characterization and Biological Activity of Novel Thiazoylazo Dye and Its Coordination Compounds. Journal of Al-Nahrain University, 20(3), 54-62.

- Barbero, M., Cadamuro, S., Dughera, S., & Gualdani, G. (2011). Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. Synthesis, 2011(15), 2393-2398.

- Clapp, R. C. (1959). U.S. Patent No. 2,891,961. Washington, DC: U.S.

- Loch, A., Imboden, C., & Griesang, A. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental science & technology, 36(9), 1836–1843.

- Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.

- Chem Help ASAP. (2020, November 5).

- Master Organic Chemistry. (2018, December 3).

- Khan, I., & Zaib, S. (2020). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 25(11), 2649.

- Arote, R. B., & Kumbhar, A. S. (2015). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry, 27(12), 4477-4480.

- El-Sayed, M. A. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2018). Design, Synthesis and Anticancer Screening of Novel Benzothiazole-Piperazine-1,2,3-Triazole Hybrids. Molecules, 23(11), 2785.

- Abdel-Wahab, B. F., Mohamed, H. A., & El-Sayed, M. A. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.

- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and Characterization of Some New 4,5-Dihydropyrazolyl Thiazoles. International Journal of Drug Delivery, 4(4), 488-493.

- Umpe, A., Chatterjee, A., & Nanda, A. K. (2013). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 11(34), 5648-5655.

- Bougrin, K., Loupy, A., & Soufiaoui, M. (2014).

- Kumar, V., & Kumar, S. (2018). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC advances, 8(61), 35016–35032.

- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.

- Sigma-Aldrich. (n.d.). 2-Amino-4,5-dimethylthiazole hydrochloride.

- Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis.

- Organic Chemistry Portal. (n.d.).

- Chem Help ASAP. (2020, November 5).

- Asfandiyarova, L. R., Afzaletdinova, L. N., & Khalitova, Z. T. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules, 27(8), 2568.

- Li, Y., et al. (2022). Synthesis of 2-Amino-4,5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. Molecules, 27(19), 6542.

- Al-Juboori, S. A. H. (2017). Synthesis and Characterization of Some Novel Oxazine, Thiazine and Pyrazol Derivatives. Journal of Global Pharma Technology, 9(8), 1-6.

- Arote, R. B., & Kumbhar, A. S. (2015). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry, 27(12), 4477-4480.

- El-Sayed, M. A. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2018). Design, Synthesis and Anticancer Screening of Novel Benzothiazole-Piperazine-1,2,3-Triazole Hybrids. Molecules, 23(11), 2785.

- Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis.

- Master Organic Chemistry. (2018, December 3).

- The Organic Chemistry Tutor. (2023, September 12). Sandmeyer Reaction [Video]. YouTube.

Sources

- 1. mdpi.com [mdpi.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US2891961A - Process for preparing 2-amino-5-mercap-to-1, 3, 4-thiadiazole - Google Patents [patents.google.com]

- 5. Sandmeyer Reaction [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

4,5-Dimethyl-2-(piperazin-1-yl)thiazole chemical properties

An In-Depth Technical Guide to 4,5-Dimethyl-2-(piperazin-1-yl)thiazole: Properties, Synthesis, and Applications in Drug Discovery

Introduction

The confluence of thiazole and piperazine heterocycles within a single molecular framework represents a cornerstone of modern medicinal chemistry. The thiazole ring, a five-membered aromatic system containing sulfur and nitrogen, is a privileged scaffold found in numerous FDA-approved drugs, valued for its metabolic stability and diverse biological activities.[1][2] Similarly, the piperazine ring is a ubiquitous pharmacophore, prized for its ability to improve aqueous solubility, modulate lipophilicity, and serve as a versatile linker to engage with biological targets.[3][4]

This technical guide provides a comprehensive analysis of This compound , a key building block for the synthesis of novel therapeutic agents. As senior application scientists, our goal is to move beyond a simple recitation of facts. Instead, we will elucidate the underlying chemical principles, provide field-proven experimental protocols, and explore the vast potential of this scaffold for researchers in drug development. This document is structured to serve as a practical and authoritative resource, grounding key claims in verifiable literature and presenting complex data in an accessible format.

Core Chemical and Physical Properties

This compound is a bifunctional molecule featuring an electron-rich aromatic thiazole core and a nucleophilic secondary amine within the piperazine ring. This structure dictates its physical properties and reactivity profile.

| Property | Value | Source |

| IUPAC Name | 4,5-dimethyl-2-(piperazin-1-yl)-1,3-thiazole | - |

| CAS Number | 69389-13-5 | [5] |

| Molecular Formula | C₉H₁₅N₃S | - |

| Molecular Weight | 197.30 g/mol | [6] |

| Appearance | (Predicted) Off-white to yellow solid | - |

| Purity | ≥98% (Commercially available) | [6] |

Note: Some physical properties like melting point and boiling point are not consistently reported in public databases and should be determined experimentally.

Spectroscopic Characterization

Structural elucidation relies on a combination of spectroscopic techniques. Based on the known structure and data from analogous compounds, the following spectral characteristics are expected.[4][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H-NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to be relatively clean. The two methyl groups on the thiazole ring, though chemically distinct, may appear as sharp singlets with slight chemical shift differences. The eight protons of the piperazine ring will present as two multiplets, corresponding to the methylene groups adjacent to the thiazole (more deshielded) and those adjacent to the N-H group. The N-H proton itself will likely appear as a broad singlet, which can be confirmed by D₂O exchange.

| Expected Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 4.0 - 3.8 | t (triplet) | 4H | Piperazine: -N-CH₂ -CH₂-NH- |

| ~ 3.2 - 3.0 | t (triplet) | 4H | Piperazine: -N-CH₂-CH₂ -NH- |

| ~ 2.25 | s (singlet) | 3H | Thiazole: C4-CH₃ |

| ~ 2.20 | s (singlet) | 3H | Thiazole: C5-CH₃ |

| Variable (broad) | s (singlet) | 1H | Piperazine: -NH - |

-

¹³C-NMR (100 MHz, CDCl₃): The carbon spectrum will confirm the nine unique carbon environments. The C2 carbon of the thiazole, directly attached to the electronegative nitrogen of the piperazine, is expected to be the most downfield of the ring carbons.

| Expected Shift (δ, ppm) | Assignment |

| ~ 165 | Thiazole: C 2 |

| ~ 145 | Thiazole: C 4 |

| ~ 120 | Thiazole: C 5 |

| ~ 50 | Piperazine: -N-C H₂-CH₂-NH- |

| ~ 45 | Piperazine: -N-CH₂-C H₂-NH- |

| ~ 15 | Thiazole: C4-C H₃ |

| ~ 11 | Thiazole: C5-C H₃ |

Infrared (IR) Spectroscopy

Key functional groups will produce characteristic absorption bands.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| 3300 - 3200 | N-H (Piperazine) | Stretching |

| 3000 - 2850 | C-H (Alkyl) | Stretching |

| ~ 1600 | C=N (Thiazole) | Stretching |

| ~ 1550 | N-H (Piperazine) | Bending |

| ~ 1450 | C-H (Alkyl) | Bending |

Synthesis Methodology: Hantzsch Thiazole Synthesis

The most reliable and scalable approach to synthesizing the title compound is a variation of the classic Hantzsch thiazole synthesis.[8] This method involves the condensation of an α-haloketone with a thioamide. The causality behind this choice is its high convergence and the ready availability of the starting materials.

Caption: Workflow for Hantzsch synthesis of the target compound.

Protocol 3.1: Step-by-Step Synthesis

Principle: This protocol is a self-validating system. The reaction progress can be monitored by Thin Layer Chromatography (TLC), and the final product's identity is confirmed via the spectroscopic methods outlined in Section 2.0.

Materials:

-

Piperazine-1-carbothioamide

-

3-Bromo-2-butanone

-

Anhydrous Ethanol

-

Triethylamine (TEA)

-

Ethyl acetate, Hexane (for chromatography)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add piperazine-1-carbothioamide (1.0 eq) and anhydrous ethanol to form a slurry.

-

Reagent Addition: Add triethylamine (1.1 eq) to the slurry. This base is crucial as it neutralizes the HBr byproduct formed during the cyclization, preventing protonation of the starting materials and driving the reaction to completion.

-

In a separate funnel, dissolve 3-bromo-2-butanone (1.05 eq) in a minimal amount of anhydrous ethanol. Add this solution dropwise to the reaction mixture at room temperature over 15 minutes. An initial exotherm may be observed.

-

Reaction Execution: Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using 1:1 Ethyl Acetate:Hexane), observing the consumption of the starting thioamide.

-

Workup - Quenching: Once the reaction is complete, cool the flask to room temperature. Carefully pour the reaction mixture into a separatory funnel containing saturated aqueous NaHCO₃. The purpose of this step is to neutralize any remaining acid and quench the reaction.

-

Workup - Extraction: Extract the aqueous layer three times with ethyl acetate. The organic solvent choice is based on the predicted moderate polarity of the product, ensuring efficient extraction from the aqueous phase. Combine the organic layers.

-

Workup - Washing: Wash the combined organic layers with brine. This removes residual water and inorganic salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient elution (e.g., starting with 30% ethyl acetate in hexane and gradually increasing to 70%). This step is essential to remove unreacted starting materials and side products, yielding the pure this compound.

Chemical Reactivity and Derivatization Potential

The true value of this molecule in drug discovery lies in its potential for derivatization. The secondary amine of the piperazine ring is a highly accessible nucleophilic handle for building molecular diversity.

Caption: Key derivatization pathways from the core scaffold.

Protocol 4.1: Representative N-Acylation with Benzoyl Chloride

Principle: This protocol demonstrates the straightforward formation of an amide bond, a common linkage in pharmaceuticals. The reaction is typically fast and high-yielding.

Materials:

-

This compound (1.0 eq)

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (TEA, 1.5 eq)

-

Benzoyl chloride (1.1 eq)

-

1M Hydrochloric Acid (HCl)

Procedure:

-

Reaction Setup: Dissolve the starting thiazole in anhydrous DCM in a flask under a nitrogen atmosphere. Cool the solution to 0 °C using an ice bath. The inert atmosphere prevents side reactions with atmospheric moisture, and cooling controls the exothermic reaction.

-

Base Addition: Add TEA to the solution. The base will act as an acid scavenger for the HCl generated during the reaction.

-

Acylating Agent Addition: Add benzoyl chloride dropwise. A white precipitate (triethylammonium chloride) will form almost immediately, indicating the reaction is proceeding.

-

Reaction Execution: Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting material is consumed.

-

Workup: Quench the reaction by adding water. Transfer to a separatory funnel, wash the organic layer sequentially with 1M HCl (to remove excess TEA), saturated NaHCO₃ (to remove unreacted benzoyl chloride), and brine.

-

Purification: Dry the organic layer over sodium sulfate, filter, and concentrate. The resulting amide is often crystalline and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography if necessary.

Applications in Medicinal Chemistry

The this compound scaffold is a launchpad for developing agents against a wide array of diseases. Its derivatives have demonstrated significant potential across multiple therapeutic areas.[9]

| Therapeutic Area | Biological Target / Activity | Rationale and Examples |

| Oncology | Kinase Inhibition, Anti-proliferative | The thiazole ring is a component of the FDA-approved kinase inhibitor Dasatinib. The piperazine moiety can be functionalized to target the ATP-binding pocket of various kinases.[1] |

| Infectious Diseases | Antibacterial, Antifungal, Antiplasmodial | Piperazine-tethered thiazoles have shown potent activity against Plasmodium falciparum and various bacterial strains. The scaffold allows for tuning of physicochemical properties to optimize cell wall penetration and target engagement.[4][10] |

| Neuroscience | Cholinesterase Inhibition, Aβ Aggregation Inhibition | For Alzheimer's Disease, derivatives have been designed as multi-target agents. The piperazine can interact with the peripheral anionic site of acetylcholinesterase, while the thiazole core provides a stable anchor.[11] |

| Inflammation | Anti-inflammatory, Antioxidant | Certain thiazole derivatives act as free radical scavengers and can modulate inflammatory pathways, making them candidates for treating inflammatory conditions.[12] |

Conclusion

This compound is more than a simple chemical; it is a strategic platform for innovation in drug discovery. Its robust and scalable synthesis, coupled with the highly versatile derivatization handle on the piperazine ring, provides chemists with a reliable tool to generate vast libraries of structurally diverse compounds. The proven success of the thiazole and piperazine pharmacophores in numerous clinical candidates and approved drugs underscores the high potential of this scaffold. This guide has provided the fundamental properties, validated synthetic protocols, and a strategic overview of its applications, empowering research scientists to effectively leverage this valuable building block in the quest for novel therapeutics.

References

- BLDpharm. This compound.

- National Institutes of Health (NIH). Synthesis and Biological Evaluation of New 4,5-Disubstituted-Thiazolyl Amides, Derivatives of 4-Hydroxy-Piperidine or of 4-N-Methyl Piperazine.

- PubChem. 4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-propylthieno[2,3-d]pyrimidine.

- Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES.

- PubMed Central (PMC). Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity.

- PubChem. 4-[4-(5,5-Dimethyl-4,5-Dihydro-1,3-Thiazol-2-Yl)piperazin-1-Yl]-6-(2-Fluoroethyl)thieno[2,3-D]pyrimidine.

- PubChem. 4,5-Dimethyl-2-propylthiazole.

- FooDB. Showing Compound 2,5-Dihydro-4,5-dimethyl-2-(2-methylpropyl)thiazole (FDB016154).

- ijcrt.org.

- MDPI. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.

- MDPI.

- PubChem. 1-(4-Methyl-1,3-thiazol-2-yl)piperazine.

- Wikipedia. Thiazole.

- PubMed. Unveiling new thiazole-clubbed piperazine derivatives as multitarget anti-AD: Design, synthesis, and in silico studies.

- CymitQuimica. 4,5-Dimethyl-2-(piperazin-1-yl)benzo[D]thiazole.

- CymitQuimica. This compound.

- MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.

- National Institutes of Health (NIH). Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids.

- ResearchGate. Synthesis of some new 4-methyl-2-(4-pyridyl)-thiazole- 5-yl-azoles as potential antimicrobial agents.

- SciSpace. Synthesis and Characterization of Some New 4,5-Dihydropyrazolyl Thiazoles.

- FABAD Journal of Pharmaceutical Sciences. An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics.

- MDPI. Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents.

- YouTube.

- PubMed Central (PMC). Formation of 1-(thiazol-2-yl)

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Thiazole - Wikipedia [en.wikipedia.org]

- 3. revroum.lew.ro [revroum.lew.ro]

- 4. Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 69389-13-5|this compound|BLD Pharm [bldpharm.com]

- 6. 10-F775515 - 45-dimethyl-2-piperazin-1-ylthiazole | 69389-… [cymitquimica.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Unveiling new thiazole-clubbed piperazine derivatives as multitarget anti-AD: Design, synthesis, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and Biological Evaluation of New 4,5-Disubstituted-Thiazolyl Amides, Derivatives of 4-Hydroxy-Piperidine or of 4-N-Methyl Piperazine - PMC [pmc.ncbi.nlm.nih.gov]

4,5-Dimethyl-2-(piperazin-1-yl)thiazole mechanism of action

An In-depth Technical Guide to the Postulated Mechanisms of Action of 4,5-Dimethyl-2-(piperazin-1-yl)thiazole and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The chemical scaffold of this compound represents a confluence of two pharmacologically significant heterocycles: piperazine and thiazole. While the specific mechanism of action for this particular compound is not extensively documented in publicly available literature, the broader class of piperazinyl-thiazole derivatives has been the subject of intensive research, revealing a diverse range of biological activities. This guide synthesizes the existing body of knowledge on related compounds to postulate the likely mechanisms of action for this compound. We will delve into potential therapeutic applications, including neurodegenerative diseases, pain management, oncology, and infectious diseases, supported by evidence from preclinical studies on analogous structures. Furthermore, this document provides detailed experimental protocols to enable researchers to investigate these postulated mechanisms for the compound of interest.

Introduction to the this compound Scaffold

The piperazine ring is a common motif in medicinal chemistry, known for its ability to improve the pharmacokinetic properties of drug candidates and to interact with a variety of biological targets.[1][2] Similarly, the thiazole ring is a versatile pharmacophore present in numerous FDA-approved drugs, exhibiting a wide array of pharmacological activities.[2][3][4] The combination of these two moieties in the this compound structure suggests a high potential for therapeutic utility. The dimethyl substitution on the thiazole ring may further influence its binding affinity and selectivity for specific targets.

Postulated Mechanisms of Action

Based on extensive research into structurally related piperazinyl-thiazole derivatives, we can infer several potential mechanisms of action for this compound.

Cholinesterase Inhibition: A Potential Avenue for Alzheimer's Disease Therapeutics

A significant body of research points towards the potential of piperazinyl-thiazole derivatives as acetylcholinesterase (AChE) inhibitors.[5] The inhibition of AChE, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. Studies on new thiazole-clubbed piperazine derivatives have demonstrated potent inhibitory activity against both human acetylcholinesterase (hAChE) and butyrylcholinesterase (hBuChE).[6] Some of these compounds have shown submicromolar IC50 values, indicating high potency.[6] Molecular docking studies suggest that these compounds can interact with key amino acid residues in both the catalytic active site and the peripheral anionic site of AChE.[5][6]

Key Insights:

-

The piperazine moiety often plays a crucial role in binding to the active site of cholinesterases.

-

Modifications to the thiazole and piperazine rings can modulate the potency and selectivity of inhibition.

Opioidergic System Modulation for Antinociception

Several studies have reported the antinociceptive (pain-relieving) effects of thiazole-piperazine derivatives.[1][7] These effects are believed to be mediated through the activation of the opioidergic system. Pre-treatment with naloxone, a non-selective opioid receptor antagonist, has been shown to abolish the antinociceptive activity of these compounds in animal models, indicating a direct or indirect interaction with opioid receptors.[1] Molecular docking studies have further supported these findings, demonstrating significant interactions between active compounds and µ- and δ-opioid receptors.[1][7]

Key Insights:

-

The combination of thiazole and piperazine moieties can lead to compounds with both centrally and peripherally mediated analgesic effects.

-

The specific substitutions on the aromatic rings of these derivatives influence their affinity for different opioid receptor subtypes.

Anticancer Activity via Multiple Pathways

The anticancer potential of piperazine-based thiazole hybrids is a rapidly growing area of research. These compounds have demonstrated cytotoxicity against a variety of cancer cell lines, including breast, colon, and liver cancer.[8][9][10][11][12][13] The proposed mechanisms of action are diverse and include:

-

Induction of Apoptosis: Many of these derivatives induce programmed cell death (apoptosis) through caspase-dependent pathways.

-

Inhibition of Receptor Tyrosine Kinases (RTKs): Some compounds have been shown to inhibit the activity of vascular endothelial growth factor receptor 2 (VEGFR-2), a key regulator of angiogenesis (the formation of new blood vessels that supply tumors).[10][13] Dual inhibition of EGFR and VEGFR-2 has also been reported.[13]

-

Cell Cycle Arrest: Certain derivatives have been observed to cause cell cycle arrest, preventing cancer cells from proliferating.[10]

Quantitative Data on Anticancer Activity of Related Compounds:

| Compound Class | Cancer Cell Line | IC50 / GI50 | Reference |

| Piperazine-based bis(thiazole) | HepG2, HCT 116, MCF-7 | Promising cytotoxicity | |

| Thiazolinylphenyl-piperazines | MCF-7, SKBR-3, MDA-MB231 | 15 - 40 µM | [8] |

| Quinolinyl-thiazole hybrids | MDA-MB-231 | Potent cytotoxicity | [9] |

| 4-(piperazin-1-yl)quinolin-2(1H)-one bearing thiazoles | T-47D | 2.73 ± 0.16 µM (dihalogenated derivative) | [10] |

| Coumarin-based thiazole derivatives | A-549, MCF-7 | 25 nM, 29 nM | [13] |

Antimicrobial and Antiplasmodial Activity

The thiazole and piperazine moieties are present in a number of antimicrobial and anti-parasitic agents.

-

Antiplasmodial (Antimalarial) Activity: Piperazine-tethered thiazole compounds have shown significant activity against chloroquine-resistant strains of Plasmodium falciparum, the parasite that causes malaria.[2][14] Some hit compounds have demonstrated EC50 values in the nanomolar range with high selectivity.[2][14]

-

Antibacterial and Antifungal Activity: Newly synthesized 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides have exhibited broad-spectrum antibacterial and antifungal activity.[15] Some of these compounds were more potent than the reference drug ampicillin against methicillin-resistant Staphylococcus aureus (MRSA).[15] Molecular docking studies have suggested that these compounds may act by inhibiting essential bacterial enzymes like E. coli MurB.[15]

Experimental Protocols for Mechanistic Elucidation

To investigate the potential mechanisms of action of this compound, the following experimental workflows are recommended.

Cholinesterase Inhibition Assay

This protocol is based on the Ellman method to determine the acetylcholinesterase inhibitory activity of the test compound.

Workflow Diagram:

Caption: Workflow for determining AChE inhibitory activity.

Step-by-Step Methodology:

-

Preparation of Reagents:

-

Assay Buffer: 0.1 M Phosphate buffer, pH 8.0.

-

DTNB (Ellman's Reagent): 10 mM in assay buffer.

-

ATCI (Substrate): 14 mM in deionized water.

-

AChE Enzyme: Reconstitute lyophilized enzyme in assay buffer to the desired concentration.

-

Test Compound: Prepare a stock solution in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay buffer.

-

-

Assay Procedure (96-well plate format):

-

To each well, add 120 µL of assay buffer.

-

Add 20 µL of the test compound solution at various concentrations.

-

Add 20 µL of DTNB solution.

-

Add 20 µL of AChE enzyme solution.

-

Incubate the plate at 25°C for 5 minutes.

-

Initiate the reaction by adding 20 µL of ATCI solution.

-

Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each concentration.

-

Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_sample) / V_control] x 100.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.

-

Cancer Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the test compound on cancer cell lines.

Workflow Diagram:

Caption: Workflow for assessing cancer cell viability using the MTT assay.

Step-by-Step Methodology:

-

Cell Seeding:

-

Grow the desired cancer cell line in appropriate culture medium.

-

Harvest the cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in the culture medium.

-

Remove the old medium from the wells and add 100 µL of fresh medium containing the test compound at different concentrations. Include wells with vehicle control (e.g., DMSO) and untreated cells.

-

Incubate the plate for another 48 to 72 hours.

-

-

MTT Assay:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 2-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

-

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutic agents. Based on the extensive research on analogous structures, the most probable mechanisms of action include cholinesterase inhibition, opioidergic system modulation, and various anticancer activities. The provided experimental protocols offer a clear roadmap for researchers to elucidate the specific biological activities of this compound.

Future research should focus on:

-

Target Identification and Validation: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the direct molecular targets of this compound.

-

In Vivo Efficacy Studies: Evaluating the therapeutic potential of the compound in relevant animal models of disease.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of derivatives to optimize potency, selectivity, and pharmacokinetic properties.

By systematically investigating these postulated mechanisms, the scientific community can unlock the full therapeutic potential of this promising chemical scaffold.

References

-

Thiazole-substituted benzoylpiperazine derivatives as acetylcholinesterase inhibitors. 5

-

Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity.

-

Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis.

-

(PDF) Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity.

-

Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity.

-

SDS - Advanced Biotech.

-

Safety Data Sheet - CymitQuimica.

-

4-[4-(5,5-Dimethyl-4,5-Dihydro-1,3-Thiazol-2-Yl)piperazin-1-Yl]-6-(2-Fluoroethyl)thieno[2,3-D]pyrimidine | C17H22FN5S2 | CID 91864570 - PubChem.

-

Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity.

-

Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring.

-

4,5-Dimethyl Thiazole - Synerzine.

-

69389-13-5|this compound - BLDpharm.

-

Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines.

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.

-

Novel quinolinyl-thiazole hybrid candidates bearing N-methyl piperazine as potential anti-breast cancer agents: synthesis, biological evaluation and computational studies.

-

Novel 4-(piperazin-1-yl)quinolin-2(1H)-one bearing thiazoles with antiproliferative activity through VEGFR-2-TK inhibition.

-

Synthesis of new Thiazole Derivatives as Antitumor Agents | Request PDF.

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.

-

Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors.

-

Unveiling new thiazole-clubbed piperazine derivatives as multitarget anti-AD: Design, synthesis, and in silico studies.

-

An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives.

-

Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thiazole-substituted benzoylpiperazine derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Unveiling new thiazole-clubbed piperazine derivatives as multitarget anti-AD: Design, synthesis, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel quinolinyl-thiazole hybrid candidates bearing N-methyl piperazine as potential anti-breast cancer agents: synthesis, biological evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity Screening of 4,5-Dimethyl-2-(piperazin-1-yl)thiazole

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals

Foreword: The Scientific Imperative for Targeted Screening

In the landscape of modern drug discovery, the journey from a novel chemical entity to a potential therapeutic agent is both arduous and resource-intensive. The compound at the heart of this guide, 4,5-Dimethyl-2-(piperazin-1-yl)thiazole, represents a compelling scaffold, integrating two pharmacologically significant heterocycles: thiazole and piperazine. Thiazole and its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[1][2][3] Similarly, the piperazine ring is a common feature in many approved drugs, contributing to various therapeutic actions such as anti-inflammatory, antimicrobial, and anticancer properties.[4][5][6]

The confluence of these two moieties in this compound necessitates a logical and empirically grounded screening strategy. This guide is not a mere recitation of protocols; it is a strategic blueprint designed to efficiently elucidate the potential therapeutic value of this molecule. As senior application scientists, our mandate is to bridge the gap between theoretical potential and validated biological function. The methodologies detailed herein are selected for their robustness, reproducibility, and relevance to the structural attributes of our target compound. We will proceed with a tiered screening approach, beginning with broad-spectrum assays to identify primary activities and then suggesting pathways for more mechanistic studies.

Part 1: Strategic Triage - A Multi-Pronged Approach to Biological Activity Profiling

The initial phase of screening is critical for identifying the most promising therapeutic avenues for this compound. Given the known activities of its constituent heterocycles, a parallel screening strategy targeting cancer, microbial infections, and inflammation is the most logical starting point. This approach maximizes the potential for a positive "hit" and provides a comprehensive initial biological profile of the compound.

Our screening cascade will be divided into three primary arms:

-

Anticancer Activity Screening: To assess the cytotoxic potential of the compound against various cancer cell lines.

-

Antimicrobial Activity Screening: To determine its efficacy against a panel of pathogenic bacteria and fungi.

-

Anti-inflammatory Activity Screening: To evaluate its potential to modulate key inflammatory pathways.

This parallel workflow ensures that we do not prematurely focus on a single potential activity, thereby casting a wide net to capture the compound's most significant biological effects.

Caption: A step-by-step workflow of the MTT assay for assessing cytotoxicity.

Caption: A streamlined workflow for the agar well diffusion antimicrobial assay.

Sources

- 1. Synthesis, Bioactivity Screening and Docking Analysis of Thiazole Derivatives Containing Quinoline Moieties – Oriental Journal of Chemistry [orientjchem.org]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. pubs.aip.org [pubs.aip.org]

- 4. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 5. Synthesis and biological activity of piperazine derivatives of phenothiazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Potential Therapeutic Targets of 4,5-Dimethyl-2-(piperazin-1-yl)thiazole

Abstract

The 4,5-dimethyl-2-(piperazin-1-yl)thiazole scaffold represents a compelling starting point for novel drug discovery, integrating the biologically significant thiazole and piperazine moieties. While this specific molecule remains largely uncharacterized in the public domain, its structural components are prevalent in a multitude of clinically relevant agents and advanced preclinical candidates. This guide provides a comprehensive analysis of the potential therapeutic targets of this compound, drawing upon extensive literature on structurally analogous compounds. We will delve into high-priority target classes within the central nervous system (CNS), oncology, and inflammatory and infectious diseases. For each putative target, we will present the supporting evidence, delineate the mechanistic pathways, and provide detailed, actionable experimental protocols for target validation and characterization. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this promising chemical scaffold.

Introduction to the this compound Scaffold

The chemical architecture of this compound marries two heterocyclic rings of profound importance in medicinal chemistry. The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a core component of numerous approved drugs and biologically active compounds, valued for its diverse chemical reactivity and ability to engage in various biological interactions.[1][2][3] The piperazine ring, a six-membered saturated heterocycle with two nitrogen atoms, is a common pharmacophore in CNS-active drugs, often serving as a versatile linker that can be readily functionalized to modulate pharmacological activity and pharmacokinetic properties.[4][5][6]

The convergence of these two motifs in this compound suggests a high probability of interaction with multiple biological targets. This guide will systematically explore these possibilities, building a robust scientific case for the most promising therapeutic avenues and providing the practical methodologies required to empirically validate these hypotheses.

High-Priority Potential Therapeutic Targets in the Central Nervous System

The prevalence of the piperazine moiety in neuropharmacology, often linked to an aromatic or heteroaromatic system, strongly suggests that this compound is likely to exhibit CNS activity.

Dopamine D4 Receptor: A Target for Atypical Antipsychotics and Beyond

The dopamine D4 receptor, a G protein-coupled receptor (GPCR), is a key target for the atypical antipsychotic drug clozapine.[7] Selective D4 receptor antagonists are of significant interest for the treatment of neuropsychiatric disorders, including schizophrenia and substance use disorder, with the potential for reduced extrapyramidal side effects compared to D2 receptor antagonists.[7][8] Numerous studies have highlighted thiazole derivatives, often incorporating a piperazine linker, as potent and selective D4 receptor antagonists.[8][9][10][11]

Mechanistic Rationale: The piperazine ring can engage in key interactions within the D4 receptor binding pocket, while the thiazole moiety can be tailored to enhance affinity and selectivity over other dopamine receptor subtypes.

Potential Therapeutic Indications:

Signaling Pathway:

Caption: Putative antagonism of the Dopamine D4 receptor signaling pathway.

Experimental Workflow for Target Validation:

Caption: Experimental workflow for validating D4 receptor antagonism.

Serotonin Receptors (5-HT1A & 5-HT2A): Modulation for Mood and Cognition

Arylpiperazine derivatives are classic ligands for serotonin receptors.[12] The 5-HT1A and 5-HT2A receptors, in particular, are well-established targets for antidepressants and anxiolytics. Thiazole-containing compounds have also been shown to interact with these receptors.[9][13]

Mechanistic Rationale: The structural features of this compound are consistent with the pharmacophores of known 5-HT receptor ligands, suggesting a potential for high-affinity binding.

Potential Therapeutic Indications:

-

Major Depressive Disorder

-

Anxiety Disorders

-

Cognitive Disorders

Experimental Workflow for Target Validation: A similar workflow to that described for the D4 receptor should be employed, using specific radioligands and functional assays for the 5-HT1A and 5-HT2A receptors (e.g., [3H]8-OH-DPAT for 5-HT1A and [3H]ketanserin for 5-HT2A).

Monoamine Oxidase-A (MAO-A): A Target for Depression

Monoamine oxidase-A is a key enzyme in the degradation of neurotransmitters like serotonin and norepinephrine. Inhibition of MAO-A increases the synaptic availability of these neurotransmitters and is a validated strategy for treating depression. Thiazolyl-hydrazone derivatives incorporating a piperazine ring have been identified as potent and selective MAO-A inhibitors.[14]

Mechanistic Rationale: While the subject compound is not a hydrazone, the thiazole-piperazine scaffold may still position itself favorably within the active site of MAO-A to inhibit its function.

Potential Therapeutic Indications:

-

Depression

-

Anxiety Disorders

Experimental Workflow for Target Validation:

Caption: Workflow for validating MAO-A inhibition.

Cholinesterases (AChE & BuChE): A Multi-Target Approach for Alzheimer's Disease

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a cornerstone of symptomatic treatment for Alzheimer's disease. Recently, thiazole-piperazine hybrids have been investigated as multi-target agents for Alzheimer's, demonstrating inhibition of cholinesterases as well as other disease-relevant processes like beta-amyloid aggregation.[15][16]

Mechanistic Rationale: The piperazine and thiazole moieties can interact with the catalytic and peripheral anionic sites of cholinesterases, leading to their inhibition.

Potential Therapeutic Indications:

-

Alzheimer's Disease

-

Other dementias

Experimental Workflow for Target Validation: Standard Ellman's assays using recombinant human AChE and BuChE can be employed to determine the IC50 values and assess the inhibitory potential of the compound.

Potential Therapeutic Targets in Oncology

The thiazole ring is a component of several anticancer drugs, and numerous thiazole-piperazine hybrids have demonstrated potent antiproliferative activity.[6][17][18][19]

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a receptor tyrosine kinase that plays a critical role in angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated anti-cancer strategy. Notably, derivatives of 4-(piperazin-1-yl)quinolin-2(1H)-one bearing thiazole moieties have shown potent VEGFR-2 inhibitory activity.[18]

Mechanistic Rationale: The thiazole-piperazine scaffold can act as a hinge-binding motif, a common feature of many kinase inhibitors, by forming hydrogen bonds with key residues in the ATP-binding pocket of VEGFR-2.

Potential Therapeutic Indications:

Signaling Pathway:

Caption: Putative inhibition of the VEGFR-2 signaling cascade.

Experimental Workflow for Target Validation:

-

Biochemical Kinase Assay: Directly measure the inhibition of recombinant VEGFR-2 kinase activity in a cell-free system.

-

Cellular Proliferation Assays: Assess the anti-proliferative effect on endothelial cells (e.g., HUVECs) and various cancer cell lines.

-

Western Blot Analysis: Measure the inhibition of VEGFR-2 autophosphorylation and downstream signaling pathways in treated cells.

-

In Vivo Tumor Models: Evaluate the anti-tumor efficacy in xenograft or syngeneic mouse models.

Other Potential Therapeutic Avenues

Inflammation and Oxidative Stress

Derivatives of 4,5-disubstituted-thiazolyl amides with a piperazine moiety have been synthesized and shown to possess anti-inflammatory and antioxidant activities.[21][22] This suggests that this compound could be investigated for its potential in treating inflammatory conditions.

Infectious Diseases

The thiazole-piperazine scaffold has also been explored for its antimicrobial and antiplasmodial properties.[4][23] Specific derivatives have shown activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), and against the chloroquine-resistant Dd2 strain of Plasmodium falciparum.[4][23]

Experimental Protocols

Protocol: Radioligand Binding Assay for GPCRs (e.g., Dopamine D4)

-

Preparation of Membranes: Prepare cell membranes from a stable cell line overexpressing the human dopamine D4 receptor.

-

Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

-

Competition Binding: In a 96-well plate, add cell membranes, a fixed concentration of a suitable radioligand (e.g., 0.1 nM [3H]spiperone), and varying concentrations of the test compound (this compound).

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer.

-

Scintillation Counting: Place the filter discs in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the IC50 value of the test compound and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Protocol: In Vitro Kinase Assay (e.g., VEGFR-2)

-

Reagents: Obtain recombinant human VEGFR-2 kinase, a suitable substrate (e.g., a poly(Glu, Tyr) peptide), and ATP.

-

Assay Buffer: Prepare a kinase assay buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, pH 7.5).

-

Reaction Setup: In a 96-well plate, add the test compound at various concentrations, VEGFR-2 kinase, and the substrate.

-

Initiation: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or a luminescence-based assay that measures the amount of ATP remaining.

-

Data Analysis: Plot the percentage of kinase inhibition versus the compound concentration to determine the IC50 value.

Protocol: Cell Viability Assay (e.g., MTT Assay)

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 or HUVECs) in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Summary and Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutics. Based on a comprehensive analysis of structurally related compounds, the most promising potential therapeutic targets are in the domains of CNS disorders and oncology.

| Potential Target | Associated Disease Area | Strength of Evidence (from Analogs) |

| Dopamine D4 Receptor | Schizophrenia, Substance Use Disorder | High |

| VEGFR-2 | Various Cancers | High |

| Serotonin Receptors | Depression, Anxiety | Moderate-High |

| MAO-A | Depression | Moderate |

| Cholinesterases | Alzheimer's Disease | Moderate |

| Inflammatory Targets | Inflammatory Diseases | Low-Moderate |

| Microbial Targets | Infectious Diseases | Low-Moderate |

Future Directions: The immediate next steps in the preclinical evaluation of this compound should involve a systematic screening against the high-priority targets identified in this guide. A focused approach on dopamine D4 receptor antagonism and VEGFR-2 inhibition appears to be the most scientifically justified starting point. Positive results from these initial screens would warrant further investigation into the compound's selectivity, mechanism of action, and in vivo efficacy. The synthesis of a focused library of analogs based on the this compound core could also be a fruitful endeavor to optimize potency and selectivity for a chosen target.

References

-

In vitro and in vivo characterization of the dopamine D4 receptor, serotonin 5-HT2A receptor and alpha-1 adrenoceptor antagonist (R)-(+)-2-amino-4-(4-fluorophenyl)-5-[1-[4-(4-fluorophenyl)-4-oxobutyl] pyrrolidin-3-yl]thiazole (NRA0045). J Pharmacol Exp Ther. 1997 Jul;282(1):56-63. [Link]

-

Benzothiazole analogues as dopamine D4 receptor selective ligands to treat substance use disorder. Morressier. [Link]

-

Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma. ACS Publications. [Link]

-

Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma. PubMed Central. [Link]

-

Synthesis and Biological Evaluation of New 4,5-Disubstituted-Thiazolyl Amides, Derivatives of 4-Hydroxy-Piperidine or of 4-N-Methyl Piperazine. MDPI. [Link]

-

Selective dopamine D4 receptor antagonists. ResearchGate. [Link]

-

Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. National Institutes of Health. [Link]

-

Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. PubMed Central. [Link]

-

Synthesis and Biological Evaluation of New 4,5-Disubstituted-Thiazolyl Amides, Derivatives of 4-Hydroxy-Piperidine or of 4-N-Methyl Piperazine. National Institutes of Health. [Link]

-

Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. PubMed. [Link]

-

Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. PubMed Central. [Link]

-

An Overview of Thiazole Derivatives and its Biological Activities. [Link]

-

Novel 4,5-Dihydrothiazole-Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. PubMed Central. [Link]

-

Novel 4-(piperazin-1-yl)quinolin-2(1H)-one bearing thiazoles with antiproliferative activity through VEGFR-2-TK inhibition. ResearchGate. [Link]

-

A Some drugs containing thiazole or/and piperazine moiety; b design strategy of target compounds. ResearchGate. [Link]

-

Unveiling new thiazole-clubbed piperazine derivatives as multitarget anti-AD: Design, synthesis, and in silico studies. PubMed. [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]

-

Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. National Institutes of Health. [Link]

-

Development of novel N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides with cholinesterase inhibition, anti-β-amyloid aggregation, neuroprotection and cognition enhancing properties for the therapy of Alzheimer's disease. PubMed Central. [Link]

-

Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors. PubMed Central. [Link]

-

Novel quinolinyl-thiazole hybrid candidates bearing N-methyl piperazine as potential anti-breast cancer agents: synthesis, biological evaluation and computational studies. PubMed Central. [Link]

-

Novel thiazolyl-hydrazone derivatives including piperazine ring: synthesis, in vitro evaluation, and molecular docking as selective MAO-A inhibitor. PubMed. [Link]

-

Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety. National Institutes of Health. [Link]

-

Synthesis, antitumor activity and mechanism of action of novel 1,3-thiazole derivatives containing hydrazide-hydrazone and carboxamide moiety. PubMed. [Link]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Novel quinolinyl-thiazole hybrid candidates bearing N-methyl piperazine as potential anti-breast cancer agents: synthesis, biological evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Benzothiazole analogues as dopamine D4 receptor selective ligands to treat substance use disorder [morressier.com]

- 9. In vitro and in vivo characterization of the dopamine D4 receptor, serotonin 5-HT2A receptor and alpha-1 adrenoceptor antagonist (R)-(+)-2-amino-4-(4-fluorophenyl)-5-[1-[4-(4-fluorophenyl)-4-oxobutyl] pyrrolidin-3-yl]thiazole (NRA0045) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Novel thiazolyl-hydrazone derivatives including piperazine ring: synthesis, in vitro evaluation, and molecular docking as selective MAO-A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Unveiling new thiazole-clubbed piperazine derivatives as multitarget anti-AD: Design, synthesis, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Development of novel N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides with cholinesterase inhibition, anti-β-amyloid aggregation, neuroprotection and cognition enhancing properties for the therapy of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis, antitumor activity and mechanism of action of novel 1,3-thiazole derivatives containing hydrazide-hydrazone and carboxamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Synthesis and Biological Evaluation of New 4,5-Disubstituted-Thiazolyl Amides, Derivatives of 4-Hydroxy-Piperidine or of 4-N-Methyl Piperazine - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

4,5-Dimethyl-2-(piperazin-1-yl)thiazole spectroscopic data (NMR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 4,5-Dimethyl-2-(piperazin-1-yl)thiazole

Introduction

This compound is a heterocyclic compound featuring a thiazole ring substituted with two methyl groups and a piperazine moiety. As with any novel chemical entity in a drug discovery pipeline, unambiguous structural confirmation is a prerequisite for further development. This guide provides a detailed framework for the spectroscopic characterization of this molecule, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The methodologies and interpretative strategies outlined herein are designed to provide a self-validating system for researchers, ensuring the highest degree of scientific integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is an unparalleled technique for determining the precise arrangement of atoms within a molecule. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, to generate a detailed map of the molecular structure.

Causality Behind Experimental Choices in NMR

The choice of solvent is critical; deuterated solvents such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are used because they are "invisible" in ¹H NMR spectra, preventing interference with the signals from the analyte. The selection between them often depends on the solubility of the compound. For this compound, its polarity suggests that DMSO-d₆ would be an excellent initial choice. A standard concentration of 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent is typically used to ensure a good signal-to-noise ratio.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

The data should be acquired on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Acquire a spectrum with a spectral width of approximately 12 ppm.

-

Use a pulse angle of 30-45 degrees with a relaxation delay of 1-2 seconds.

-

Acquire at least 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR:

-

Acquire a spectrum with a spectral width of approximately 220 ppm.

-

Use a proton-decoupled pulse sequence.

-

A longer acquisition time with a greater number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

-

-

Predicted NMR Data and Interpretation

Based on the structure of this compound, the following NMR signals can be predicted. This serves as a guide for the interpretation of the experimentally obtained spectra.

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 3.30 | Triplet | 4H | Piperazine CH₂ adjacent to thiazole |

| ~ 2.80 | Triplet | 4H | Piperazine CH₂ distal to thiazole |

| ~ 2.15 | Singlet | 3H | Thiazole-CH₃ |

| ~ 2.10 | Singlet | 3H | Thiazole-CH₃ |

| ~ 1.90 | Broad Singlet | 1H | Piperazine-NH |

Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆

| Chemical Shift (δ, ppm) | Assignment |

| ~ 165 | Thiazole C2 (attached to piperazine) |

| ~ 145 | Thiazole C5 (attached to methyl) |

| ~ 120 | Thiazole C4 (attached to methyl) |

| ~ 50 | Piperazine CH₂ adjacent to thiazole |

| ~ 45 | Piperazine CH₂ distal to thiazole |

| ~ 15 | Thiazole-CH₃ |

| ~ 11 | Thiazole-CH₃ |

Experimental Workflow for NMR Analysis

Caption: Workflow for NMR-based structural elucidation.

Mass Spectrometry (MS): Confirming Molecular Weight

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For a novel compound like this compound, high-resolution mass spectrometry (HRMS) is essential for confirming its elemental composition.

Causality Behind Experimental Choices in MS

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like the one , as it minimizes fragmentation and typically produces the protonated molecular ion [M+H]⁺. This allows for the direct determination of the molecular weight. The choice of a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, provides highly accurate mass measurements, which can be used to confirm the elemental formula.

Experimental Protocol for MS Data Acquisition

-

Sample Preparation:

-

Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Further dilute this stock solution to a final concentration of 1-10 µg/mL.

-

-

Instrument Setup and Data Acquisition:

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire the mass spectrum in positive ion mode.

-

Set the mass range to scan from m/z 100 to 500.

-

Ensure the instrument is calibrated to provide high mass accuracy.

-

Expected Mass Spectrometry Data

The molecular formula for this compound is C₉H₁₅N₃S. The expected exact mass of the protonated molecular ion [M+H]⁺ can be calculated and compared with the experimental value.

Table 3: Predicted High-Resolution Mass Spectrometry Data

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | C₉H₁₆N₃S⁺ | 214.1060 |

The presence of a sulfur atom will also result in a characteristic isotopic pattern, with the A+2 peak (due to the ³⁴S isotope) having an abundance of approximately 4.5% relative to the monoisotopic peak.

Experimental Workflow for MS Analysis

Caption: Workflow for MS-based molecular weight confirmation.

Conclusion: A Synergistic Approach to Structural Confirmation

The combination of NMR and MS provides a robust and self-validating system for the structural confirmation of this compound. While NMR spectroscopy elucidates the connectivity of atoms and the overall molecular framework, high-resolution mass spectrometry confirms the elemental composition with high precision. This dual approach is fundamental in modern chemical research and drug development, ensuring the identity and purity of the compound of interest before it proceeds to further biological evaluation.

References

-

Introduction to Spectroscopy by Donald L. Pavia, Gary M. Lampman, George S. Kriz, and James R. Vyvyan. A foundational textbook covering the principles of NMR and MS. Link

-

High-Resolution Mass Spectrometry in Drug Discovery by a relevant author or organization. This type of resource would detail the application of HRMS in confirming molecular formulas. While a specific, universally-cited text is not available, resources from manufacturers like Thermo Fisher Scientific or academic reviews provide similar information. Link

-

Spectrometric Identification of Organic Compounds by Robert M. Silverstein, Francis X. Webster, David J. Kiemle, and David L. Bryce. A classic text on the interpretation of spectroscopic data. Link

Investigating the novelty of 4,5-Dimethyl-2-(piperazin-1-yl)thiazole

An In-Depth Technical Guide to the Investigation of 4,5-Dimethyl-2-(piperazin-1-yl)thiazole for Drug Discovery and Development

Foreword: Unveiling the Potential of Under-Characterized Scaffolds